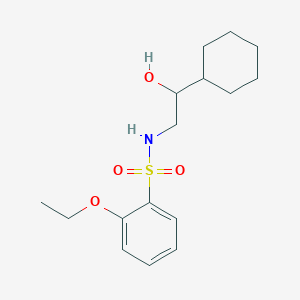

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. Benzenesulfonamides are known for their diverse biological activities and have been studied for their potential as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes . The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the general chemical behavior of benzenesulfonamides and their derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the core structure to modulate their properties and biological activity. For instance, the use of click chemistry has been employed to synthesize a series of novel benzene- and tetrafluorobenzenesulfonamides with different substituents, including aryl, alkyl, cycloalkyl, and various functionalized alkyl moieties . Similarly, the synthesis of "N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide" would likely involve the functionalization of the benzenesulfonamide core with cyclohexyl and ethoxy groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for various isomers and conformations depending on the substituents attached to the core structure. For example, the crystal structure of a benzenesulfonamide derivative with a furan moiety has been determined, providing insights into the molecular conformation and potential interactions with biological targets . The structure of "N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide" would similarly be influenced by its substituents, potentially affecting its biological activity and physical properties.

Chemical Reactions Analysis

Benzenesulfonamides can undergo a variety of chemical reactions, often facilitated by the presence of functional groups that can participate in reactions. For example, o-amino-N-hydroxybenzenesulfonamides have been used in reactions with aldehydes to prepare fused-ring systems . Additionally, N-haloamide reactions have been studied, with N, N-dibromobenzenesulfonamide reacting with cyclohexene to yield multiple products, demonstrating the reactivity of the sulfonamide group under certain conditions . The reactivity of "N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide" would depend on the specific functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of halogen or alkyl groups can affect the compound's solubility, melting point, and reactivity . The introduction of cycloalkyl and ethoxy groups in "N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide" would similarly impact its properties, potentially altering its solubility in various solvents, its stability, and its interaction with biological targets. The specific physical and chemical properties would need to be determined experimentally for this compound.

Wissenschaftliche Forschungsanwendungen

Kinetic and Mechanistic Insights

The decomposition of N-hydroxybenzenesulfonamide derivatives in alkaline solutions to yield N_2O and sulfinate illustrates the intricate kinetics and mechanism of sulfonamide decomposition. This study, focusing on the kinetic, isotopic, and nitrogen-15 NMR aspects, provides foundational knowledge for understanding the behavior of sulfonamide compounds under various conditions, potentially including N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide (Bonner & Ko, 1992).

Catalysis and Oxidation Processes

Sulfonamide-substituted iron phthalocyanine, designed with specific solubility and stability considerations, highlights the role of sulfonamides in catalyzing oxidation reactions. The application in the oxidation of cyclohexene using H2O2 points towards the potential utility of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide in similar catalytic processes (Işci et al., 2014).

Selective Inhibition Properties

The exploration of sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors underlines the therapeutic potential of sulfonamides in treating inflammation and pain without affecting COX-1 activity. This research might inform further investigation into related compounds like N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide for selective inhibition applications (Hashimoto et al., 2002).

Antitumor and Cell Cycle Inhibition

Studies on sulfonamide libraries for antitumor properties have identified potent cell cycle inhibitors, advancing our understanding of sulfonamides in cancer treatment. These findings could be relevant for assessing the antitumor potential of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide (Owa et al., 2002).

Cyanation and Synthetic Applications

The rhodium-catalyzed cyanation of chelation-assisted C-H bonds using environmentally benign cyanating agents demonstrates the synthetic versatility of sulfonamides. This methodology may be applicable to the synthesis of complex molecules involving N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide as a substrate or intermediate (Chaitanya & Anbarasan, 2015).

Environmental and Biological Interactions

The environmental detection of N-butylbenzenesulfonamide and its rapid distribution and clearance from the brain provide insights into the environmental persistence and biological interactions of related sulfonamides. Understanding these properties could inform the environmental and health impact assessments of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide (Rider et al., 2012).

Eigenschaften

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-2-21-15-10-6-7-11-16(15)22(19,20)17-12-14(18)13-8-4-3-5-9-13/h6-7,10-11,13-14,17-18H,2-5,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQRBLZWORUICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)

![5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2519996.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2520003.png)

![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)